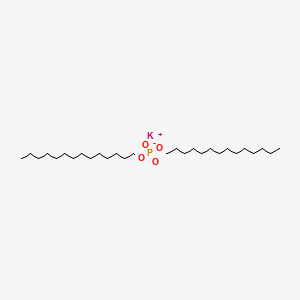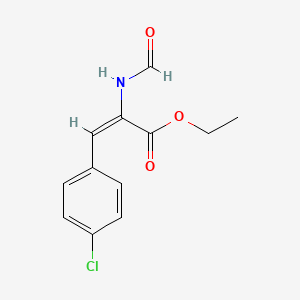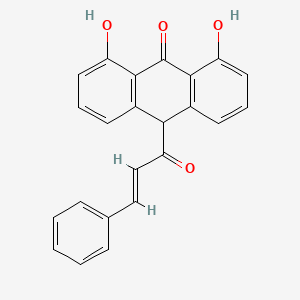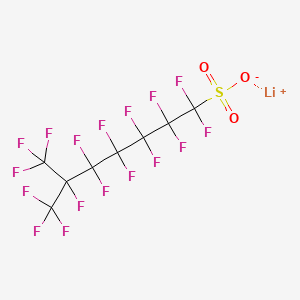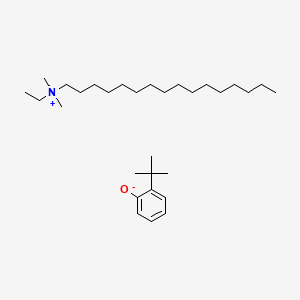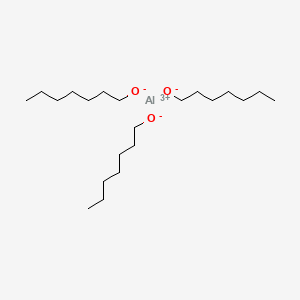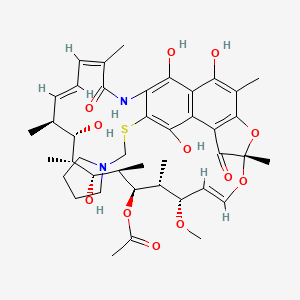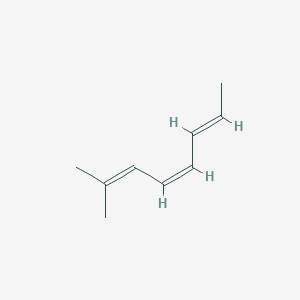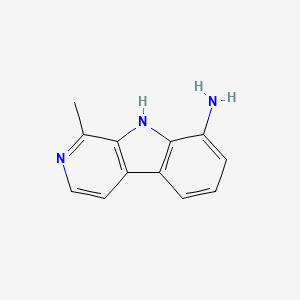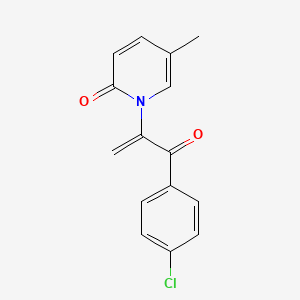
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic organic compound known for its use in the fragrance industry. It is also referred to by its commercial names such as Lyral, Kovanol, Mugonal, and Landolal . The compound has a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . It is characterized by its pleasant floral scent, making it a popular ingredient in perfumes, soaps, and other personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically starts from myrcene, a naturally occurring terpene . The process involves a Diels-Alder reaction with acrolein to form the cyclohexenecarbaldehyde group . This intermediate is then subjected to acid-catalyzed hydration to produce the final compound . The reaction conditions include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through distillation and other separation techniques to meet the required quality standards for use in fragrances .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant floral scent . This interaction is mediated by the binding of the aldehyde group to the receptor, leading to the activation of downstream signaling pathways involved in olfaction .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique in its structure and olfactory properties. Similar compounds include:
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde:
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: Another isomer with similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts a distinct floral scent that is highly valued in perfumery .
Eigenschaften
CAS-Nummer |
83803-50-3 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h6,10-11,13H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
QXCGZLBKYFEHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=CCC(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




